Product packaging for N,N'-DIBENZYL-P-PHENYLENEDIAMINE(Cat. No.:CAS No. 10368-25-9)

N,N'-DIBENZYL-P-PHENYLENEDIAMINE

Cat. No.: B079433
CAS No.: 10368-25-9
M. Wt: 288.4 g/mol
InChI Key: TWWSZCBSGNBEKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Organic Synthesis and Materials Science

In the realm of organic synthesis , N,N'-disubstituted p-phenylenediamines, including the dibenzyl derivative, are valued for their antioxidant properties. The presence of N-H bonds allows these compounds to act as hydrogen atom donors, effectively scavenging free radicals and inhibiting oxidative degradation processes. This characteristic is particularly crucial in the stabilization of polymeric materials, oils, and other organic substances susceptible to oxidation chemicalbook.comgoogle.com. The general mechanism involves the donation of a hydrogen atom from the amine to a peroxy radical, thereby terminating the radical chain reaction.

The field of materials science has witnessed a surge in the exploration of N,N'-disubstituted p-phenylenediamines for applications beyond their traditional antioxidant role. Their inherent redox activity makes them promising candidates for the development of electroactive materials. The reversible oxidation of the p-phenylenediamine (B122844) core to a quinone-diimine structure allows these molecules to participate in electron transfer processes, a key feature for applications in organic electronics such as organic light-emitting diodes (OLEDs) and conductive polymers. Specifically, derivatives of p-phenylenediamine are being investigated as hole transport materials, facilitating the movement of positive charge carriers within electronic devices.

Overview of Research Trajectories for N,N'-Disubstituted p-Phenylenediamines

The research landscape for N,N'-disubstituted p-phenylenediamines is expanding from their well-established function as antioxidants to more advanced applications. Key research trajectories include:

Development of Novel Antioxidants: While the antioxidant properties are well-known, research continues to synthesize and evaluate new derivatives with enhanced stability, lower volatility, and improved performance in various matrices. Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the antioxidant efficacy of different substituted p-phenylenediamines by analyzing bond dissociation energies and radical stabilization rsc.org.

Conductive Polymers: The ability of p-phenylenediamine derivatives to be polymerized into conductive materials is a significant area of investigation. These polymers, often synthesized through oxidative polymerization, exhibit interesting electrical and optical properties, making them suitable for applications in sensors, electrochromic devices, and as components in batteries ijasrm.com.

Organic Electronics: A major focus of current research is the application of N,N'-disubstituted p-phenylenediamines as hole transport materials (HTMs) in organic electronic devices, including OLEDs and perovskite solar cells. The ability to tune the electronic properties of these molecules through the modification of the N-substituents allows for the optimization of energy level alignment and charge carrier mobility within the device architecture.

Coordination Chemistry: The nitrogen atoms of the diamine functionality can act as ligands, forming coordination complexes with various metal ions. This opens up possibilities for their use in catalysis and the development of novel inorganic-organic hybrid materials.

The versatility of the N,N'-disubstituted p-phenylenediamine scaffold, coupled with the ability to tailor its properties through synthetic modification, ensures its continued importance in diverse areas of chemical research. While much of the detailed application-based research has focused on other derivatives, the fundamental properties of N,N'-Dibenzyl-p-phenylenediamine suggest its potential for similar advanced applications, warranting further specific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2 B079433 N,N'-DIBENZYL-P-PHENYLENEDIAMINE CAS No. 10368-25-9

Properties

IUPAC Name

1-N,4-N-dibenzylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21-22H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSZCBSGNBEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146001
Record name N,N'-Bis(phenylmethyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10368-25-9
Record name N,N′-Dibenzyl-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10368-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(phenylmethyl)benzene-1,4-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010368259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(phenylmethyl)benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(phenylmethyl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.724
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reaction Mechanisms and Chemical Transformations of N,n Dibenzyl P Phenylenediamine Systems

Oxidative Processes and Degradation Pathways

The primary function of PPD antioxidants involves their own oxidative transformation to protect the host material. This process involves complex radical reactions and leads to the formation of various degradation products.

Radical Reaction Mechanisms in Oxidative Aging

The protective action of p-phenylenediamine (B122844) antioxidants during thermal oxidative aging is characterized by a radical reaction mechanism. dikautschuk.de The process is initiated by peroxy radicals (ROO•) which are highly reactive species formed during the oxidation of the material. The efficiency of a PPD antioxidant is correlated with the ease of hydrogen abstraction from the nitrogen-atom in the aryl-aryl-nitrogene group. dikautschuk.de

In this mechanism, the PPD molecule donates a hydrogen atom to the peroxy radical, thereby neutralizing it and preventing it from attacking the polymer chains of the material. This reaction transforms the PPD into a more stable radical cation. For instance, N,N-diethyl-para-phenylenediamine (DEPPD), an alkyl-substituted aromatic amine, is oxidized by alkoxyl (R-O•) and peroxyl (R-OO•) radicals, which are generated from the decomposition of hydroperoxides in the presence of transition metal ions. researchgate.net This oxidation results in the formation of a colored radical cation. researchgate.net

Formation and Reactivity of Quinone Diimine Intermediates

A significant transformation product of PPDs is the corresponding quinone derivative. nih.govnih.gov For example, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) is oxidized to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-Q). nih.govnih.gov This oxidation can occur through reaction with ozone. researchgate.net

These quinone diimines are of considerable interest due to their potential environmental impact. nih.gov Studies have shown that 6PPD-Q is more stable in the dark than its parent compound, 6PPD, which degrades more rapidly depending on pH, temperature, and oxygen levels. ethz.ch The reactivity of these quinone intermediates is a key factor in their environmental persistence and toxicological profile. researchgate.netethz.ch For instance, 6PPD-Q has been shown to react with deoxyguanosine in DNA to form adducts, indicating a potential mechanism of toxicity. nih.gov

Identification of Oxidative Degradation Products

Several degradation products of PPDs have been identified in various studies. During the oxidative aging of rubber compounds containing 6PPD, reaction products with higher molecular masses than 6PPD itself have been observed, such as formaldehyde-adducts of 6PPD. dikautschuk.de Other described reaction products include hydroxylamine- and N-formyl-derivatives. dikautschuk.de

In environmental samples, a range of PPD transformation products (TPs) have been detected. nih.gov Analysis of tire wear particles and recycled rubber products revealed the presence of not only PPDs and their corresponding quinones (PPDQs), but also other 6PPD TPs. nih.gov The ratios of these TPs to the parent PPDs were found to increase with environmental weathering, suggesting that the transformation products can dominate the chemical profile of PPD-derived compounds over time. nih.gov

The following table summarizes some of the identified oxidative degradation products of p-phenylenediamines:

Parent CompoundDegradation ProductAnalytical Method(s)
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone (6PPD-Q)Liquid chromatography-tandem mass spectrometry nih.gov
6PPDFormaldehyde-adducts of 6PPDGC-MS dikautschuk.de
p-Phenylenediamines (general)Hydroxylamine-derivativesNot specified dikautschuk.de
p-Phenylenediamines (general)N-formyl-derivativesNot specified dikautschuk.de

Nucleophilic Substitution and Addition Reactions

Beyond oxidative pathways, N,N'-Dibenzyl-p-phenylenediamine and related compounds can undergo nucleophilic reactions, which are significant for understanding their stability and interactions in different chemical environments.

Heterolytic Addition Mechanisms

While radical reactions are central to their antioxidant function, PPDs can also be involved in heterolytic, or ionic, addition reactions. These reactions involve the addition of a nucleophile and an electrophile across a double bond. In the context of alkenes, addition reactions can proceed via syn-addition (both groups add to the same face of the double bond) or anti-addition (groups add to opposite faces), depending on the reaction mechanism. masterorganicchemistry.com Although direct studies on heterolytic addition to this compound are not prevalent in the provided search results, the general principles of nucleophilic addition are relevant to the reactivity of the aromatic and amine functionalities within the molecule. For example, the nitrogen atoms of the diamine can act as nucleophiles.

Aromatic Nucleophilic Substitution in C-N Bond Hydrolysis

The hydrolysis of the C-N bond in p-phenylenediamine antioxidants is a critical transformation pathway, particularly in aqueous environments. nih.gov This reaction proceeds via a mechanism involving aromatic nucleophilic substitution. nih.gov Theoretical calculations and experimental results indicate that the hydrolysis is driven by the transfer of a proton from a water molecule to a nitrogen atom of the PPD, which is then followed by the nucleophilic attack of a hydroxide (B78521) ion on the carbon atom of the C-N bond. nih.gov

The rate of this hydrolysis is influenced by the electronic properties of the PPD molecule. Specifically, the reaction preferentially occurs at the aromatic secondary amine nitrogen with the highest proton affinity and the carbon atom in the C-N bond with the greatest reactivity towards nucleophilic attack. nih.gov The hydrolysis half-lives of different PPDs can vary significantly, ranging from hours to many days, depending on their specific molecular structure. nih.gov

Hydrolysis Mechanisms and Environmental Transformations

The cleavage of the C-N bond via hydrolysis is a key transformation pathway for PPDs in aqueous environments. This process is not a simple, direct cleavage but involves a multi-step mechanism.

Kinetic studies on various PPD antioxidants reveal a hydrolysis mechanism driven by N-protonation and complemented by C-nucleophilic substitution. acs.org The process preferentially targets the aromatic secondary amine nitrogen that possesses the strongest proton affinity. acs.orgnih.gov The mechanism can be described in two main steps:

N-Protonation : A water molecule transfers a proton to the secondary amine nitrogen (–NH–). This proton transfer step is considered the rate-controlling part of the hydrolysis reaction. acs.org

C-Nucleophilic Substitution : The hydroxyl portion (OH) of a water molecule acts as a nucleophile, attacking the carbon atom of the C–N bond on the central benzene (B151609) ring. This attack leads to the formation of a covalent C-OH bond and the subsequent cleavage of the C–N bond. acs.org

Theoretical calculations based on molecular electrostatic potential theory support this mechanism, using the Fukui function index (f+) to identify the reactivity of the carbon atom for nucleophilic attack. acs.org The hydrolysis of PPDs like N,N'-di-sec-butyl-p-phenylenediamine (DNPD) involves the cleavage of C–N bonds attached to both the central benzene ring and the substituent groups. acs.org

The rate of hydrolysis, and thus the environmental persistence of PPDs, is governed by several molecular and environmental factors. A primary determinant is the proton affinity of the secondary amine nitrogen. acs.orgnih.gov

Proton Affinity : A direct correlation exists between the maximum proton affinity of the –NH– group and the hydrolysis rate. As the proton affinity increases (indicated by a lower pKₐ or a higher pKₑ of the protonated amine), the hydrolysis half-life (t₁/₂) shortens. acs.orgnih.gov This relationship allows for the prediction of hydrolysis rates for various PPDs based on their molecular structure.

Substituent Effects : The nature of the substituent on the nitrogen atom significantly impacts the hydrolysis half-life. PPDs with aliphatic substituents like N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) tend to have shorter half-lives (e.g., 2.2–7.4 hours), suggesting they may degrade relatively quickly in aquatic environments. In contrast, diaryl-substituted PPDs, such as N,N'-diphenyl-p-phenylenediamine (DPPD), exhibit much longer half-lives, ranging from 81 to 1087 hours, indicating a higher potential for prolonged environmental exposure. acs.org For this compound, the benzyl (B1604629) groups would influence the electron density on the nitrogen atoms and steric accessibility, thereby affecting its specific hydrolysis half-life.

The table below presents the hydrolysis half-lives for several representative PPDs, illustrating the wide range of environmental persistence within this class of compounds.

Table 1: Hydrolysis Half-Lives of Various p-Phenylenediamine (PPD) Derivatives

Compound Name Abbreviation Hydrolysis Half-Life (t₁/₂) in hours
N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine 6PPD 2.2 - 7.4
N-isopropyl-N'-phenyl-p-phenylenediamine IPPD 2.2 - 7.4
N,N'-diphenyl-p-phenylenediamine DPPD 81 - 1087
N,N'-di-sec-butyl-p-phenylenediamine DNPD Not specified, but hydrolysis products identified acs.org
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine 77PD Not specified, but quinone derivative detected acs.org

Data sourced from environmental studies on PPD antioxidants. acs.org

Redox Chemistry and Electron Transfer Processes

The antioxidant functionality of PPDs stems from their ability to undergo redox reactions. These processes involve the transfer of electrons, often in sequential steps, leading to the formation of various oxidized species.

Like other p-phenylenediamine derivatives, this compound is expected to undergo two sequential one-electron oxidations in aprotic solvents. nih.gov

First Oxidation : The first step is a reversible one-electron oxidation that removes an electron from the neutral molecule to form a stable radical cation, often referred to as a Wurster salt. nih.govwikipedia.org PPD ⇌ PPD•⁺ + e⁻

Second Oxidation : At more positive potentials, a second reversible one-electron oxidation occurs, converting the radical cation into a quinonediimine dication. nih.gov PPD•⁺ ⇌ PPD²⁺ + e⁻

The formal potentials for these reversible oxidation steps are crucial indicators of the compound's antioxidant capability. For N,N,N′,N′-tetrasubstituted p-phenylenediamines, these potentials have been studied both experimentally and through computational methods. rsc.orgresearchgate.net The stability of the resulting radical cation and dication is influenced by the substituents on the nitrogen atoms. For instance, methyl substitution in N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) enhances the chemical stability of the cation radical and dication because the redox center is shielded by the methyl groups. researchgate.net In aqueous solutions, however, the oxidized forms can be unstable. rsc.org The specific oxidation and reduction potentials for this compound are not documented in the provided sources, but the general mechanism for diaryl-substituted PPDs applies.

The oxidation of p-phenylenediamines can be more complex than simple sequential electron transfers, sometimes involving intricate chain reactions. Studies on the oxidation of N,N-dimethyl-p-phenylenediamine have revealed a complex mechanism that couples a radical chain reaction with an autocatalytic reaction. researchgate.net In this system, the formation of a small amount of the semiquinonediimine radical cation is a critical initiating step. researchgate.net

For other N,N-disubstituted p-phenylenediamines, the rate-limiting step of their conversion to the corresponding benzoquinone has been identified as the initial oxidation of the parent compound to its semiquinone form. osti.gov Furthermore, the oxidation of p-phenylenediamines with N-H bonds can be complicated by proton transfer and hydrogen bonding. A proposed mechanism suggests that the initial product of the first oxidation is a mixed-valent, hydrogen-bonded dimer, which then dissociates in solution to form the thermodynamically favored radical cation. nih.gov These complex pathways highlight that the redox chemistry of this compound likely involves not just simple electron transfer but also the formation of radical intermediates and potentially dimer species that participate in subsequent reaction chains.

Polymerization Chemistry of Phenylenediamines and N,n Dibenzyl P Phenylenediamine Derivatives

Oxidative Polymerization Techniques

Oxidative polymerization is the primary method for synthesizing polymers from phenylenediamine monomers. This process involves the oxidation of the monomers, leading to the formation of radical cations that subsequently couple to form polymer chains. The specific structure and properties of the resulting polymer are highly dependent on the reaction conditions, including the choice of oxidant, the acidity of the medium, and the substituents on the phenylenediamine ring.

Chemical oxidative polymerization is a widely used method for producing poly(phenylenediamine)s. researchgate.net This technique typically involves reacting the monomer in an acidic aqueous solution with a strong oxidizing agent. tandfonline.com Commonly used oxidants include ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), potassium persulfate (K₂S₂O₈), and silver nitrate (B79036) (AgNO₃). researchgate.nettandfonline.combohrium.com The acidic medium, often hydrochloric acid or acetic acid, is crucial as it facilitates the formation of the desired polymer structure and enhances the solubility of the monomer. bohrium.comresearchgate.netresearchgate.net

The polymerization of p-phenylenediamine (B122844) in an acidic medium, such as hydrochloric acid, has been shown to yield a polymer with a structure analogous to the pernigraniline form of polyaniline. bohrium.comresearchgate.net This structure consists of repeating 1,4-benzoquinonediimine-N,N'-diyl-1,4-phenylene units. researchgate.net Spectroscopic analyses, including FTIR and UV-Vis, are used to confirm the formation of the polymer and elucidate its structure. For instance, the FTIR spectrum of poly(p-phenylenediamine) shows characteristic peaks corresponding to C-N stretching vibrations in both quinonoid imine and benzenoid amine units. tandfonline.com

The reaction mechanism is believed to proceed through the formation of radical cations, which then undergo step-wise coupling. researchgate.net The choice of acid and oxidant can significantly influence the polymer's molecular weight and yield. For example, using aluminum triflate as a co-catalyst has been reported to improve the polymerization yield compared to reactions in conventional protic acids. tandfonline.com While specific studies on the chemical oxidative polymerization of N,N'-Dibenzyl-p-phenylenediamine are not extensively detailed in the literature, the presence of the bulky benzyl (B1604629) groups on the nitrogen atoms would be expected to influence the polymerization process, potentially affecting the rate of reaction and the final polymer structure due to steric hindrance.

Table 1: Spectroscopic Data for Poly(p-phenylenediamine) (PpPD) Synthesized by Chemical Oxidation

Spectroscopic Technique Characteristic Peaks/Bands Assignment
FTIR 1400–1370 cm⁻¹ and 1100–1040 cm⁻¹ C–N stretching in quinonoid imine units tandfonline.com
1240–1220 cm⁻¹ C–N stretching in benzenoid units tandfonline.com
UV-Vis ~310 nm π–π* transitions of the benzenoid and quinoid structures isca.me
~450 nm π–π* transition associated with the phenazine-like ring isca.me
Resonance Raman 1527 cm⁻¹ and 1590 cm⁻¹ νC=N and νC=C of dication units (pernigraniline-like) researchgate.net

Electrochemical polymerization offers an alternative route to synthesize conductive polymer films directly onto an electrode surface. rsc.org This method has been successfully applied to various phenylenediamine isomers. inonu.edu.trcapes.gov.br The process involves the anodic oxidation of the monomer at a specific potential, leading to the formation of radical cations at the electrode surface. These reactive species then diffuse away from the electrode and couple to form oligomers and eventually a polymer film that deposits onto the electrode. researchgate.net

For p-phenylenediamine, electrochemical methods are a recognized route for preparing conductive polymers. rsc.org The electrochemical behavior and polymerization of related aromatic amines have been studied, showing that the oxidation potential of the monomer is a key parameter. researchgate.net The mechanism involves the initial oxidation of the amine groups, followed by coupling reactions. The structure of the resulting polymer can be controlled by adjusting electrochemical parameters such as the applied potential, the solvent, and the electrolyte.

In the case of this compound, the bulky benzyl substituents would likely increase the oxidation potential compared to the unsubstituted p-phenylenediamine due to steric effects that can hinder the planarity required for efficient stabilization of the radical cation. This could impact the conditions required for electropolymerization and the morphology of the resulting polymer film.

The polymers derived from p-phenylenediamine and its derivatives are known to be conjugated systems, which is the source of their conductive properties. tandfonline.comtandfonline.com Spectroscopic studies have confirmed that the structure of poly(p-phenylenediamine) is similar to that of polyaniline, consisting of a sequence of benzenoid and quinoid rings. researchgate.net This structure allows for the delocalization of π-electrons along the polymer backbone.

Investigations using techniques such as Resonance Raman, XPS, and EPR spectroscopy on chemically prepared poly(p-phenylenediamine) have revealed that the polymer structure is composed mainly of radical cations (polarons) and dications (bipolarons), similar to the emeraldine (B8112657) and pernigraniline forms of polyaniline. researchgate.net These studies largely exclude the significant formation of phenazine (B1670421) or ladder-like structures in the case of p-phenylenediamine polymerization, a structure more commonly associated with the polymerization of ortho-phenylenediamine. researchgate.net The presence of conjugated quinoid and semi-quinoid units is responsible for the polymer's electronic and optical properties. researchgate.net

For this compound, polymerization would also be expected to yield a conjugated polymer. However, the large benzyl groups would prevent the formation of a planar, ladder-like structure and could twist the polymer backbone, potentially reducing the extent of π-conjugation compared to the unsubstituted poly(p-phenylenediamine).

Inhibition of Polymerization Processes

In contrast to their role as monomers, phenylenediamines, including N,N'-disubstituted derivatives, are widely recognized for their ability to inhibit unwanted or premature polymerization, particularly in free-radical systems. nih.govmdpi.com They function as antioxidants and stabilizers in various industrial applications, including in the manufacturing and storage of monomers like acrylates and styrene. nih.govepo.org

Phenylenediamines are effective inhibitors for the free-radical polymerization of various ethylenically unsaturated monomers. nih.govepo.org N,N'-substituted p-phenylenediamines are particularly noted for their antioxidant capabilities. researchgate.net These compounds are added in small quantities to monomers to prevent spontaneous polymerization during transport, storage, and processing, which can be initiated by heat, light, or contaminants. nih.gov

For example, N,N'-disubstituted p-phenylenediamines have been shown to inhibit the polymerization of acrylate (B77674) esters at elevated temperatures. epo.org Their effectiveness can be enhanced when used in combination with other types of inhibitors, such as hydroxylamines, demonstrating a synergistic effect. epo.org The inhibitory action of this compound would be consistent with the known behavior of this class of compounds, acting as a radical scavenger to terminate propagating polymer chains.

The primary mechanism by which phenylenediamine inhibitors function is through radical scavenging. youtube.com In a free-radical polymerization process, the inhibitor molecule deactivates the propagating polymer radicals (P•), thereby terminating the chain reaction. This process typically involves the transfer of a hydrogen atom from the inhibitor to the radical.

For N,N'-substituted p-phenylenediamines that possess at least one N-H group, the key mechanistic step is hydrogen abstraction from the secondary amine. mdpi.comresearchgate.net The inhibitor (PD-H) reacts with a propagating radical (P•), donating a hydrogen atom to terminate the polymer chain and forming a stable, resonance-delocalized aminyl radical (PD•).

P• + PD-H → PH + PD•

This newly formed aminyl radical is significantly less reactive than the initial propagating radical and is generally unable to initiate a new polymer chain. Its stability is enhanced by resonance delocalization of the unpaired electron over the aromatic ring system. The steric hindrance provided by substituents, such as the benzyl groups in this compound, can further enhance the stability of this radical, preventing it from undergoing subsequent reactions that could reinitiate polymerization. youtube.com This efficient trapping of radicals effectively halts the polymerization process. researchgate.net The presence of the N-H bond is considered crucial for this inhibitory activity. epo.org

Table 2: List of Chemical Compounds

Compound Name Abbreviation/Synonym
This compound
p-Phenylenediamine PPD, 1,4-diaminobenzene rsc.org
Polyaniline PANI tandfonline.com
Ammonium Persulfate
Potassium Persulfate
Silver Nitrate
Hydrochloric Acid
Acetic Acid
Aluminum Triflate Al(OTf)₃ tandfonline.com
Styrene
N-benzyl-N'-phenyl-p-phenylenediamine MBPPDH researchgate.net

Applications and Functional Materials Derived from N,n Dibenzyl P Phenylenediamine

Advanced Polymer Materials

N,N'-Dibenzyl-p-phenylenediamine, as a derivative of p-phenylenediamine (B122844), is a foundational component for a variety of advanced polymer materials. Its bulky benzyl (B1604629) groups can be strategically utilized to influence polymer solubility, morphology, and electronic properties, making it a person of interest in the fields of conductive polymers and organic semiconductors.

Conductive Polymers and Organic Semiconductors

Polymers derived from p-phenylenediamine (PPD) are structurally related to polyaniline, a well-known conductive polymer, and have garnered significant attention for their electrical, optical, and redox properties. nih.govrsc.org The introduction of substituents on the nitrogen atoms, as in this compound, can modify these characteristics, offering a pathway to tailor materials for specific electronic applications. tandfonline.com

The primary method for creating conductive polymers from p-phenylenediamine and its derivatives is through oxidative polymerization. nih.govppor.az This process can be carried out either chemically, using oxidants like ammonium (B1175870) peroxydisulfate (B1198043) or ferric chloride, or electrochemically, by applying a potential to a monomer solution. nih.govijasrm.comresearchgate.net

In a typical chemical synthesis of poly(p-phenylenediamine) (PpPD), the monomer is dissolved in an acidic medium, such as hydrochloric acid (HCl), and an oxidant is added to initiate polymerization. nih.govijasrm.com The resulting polymer precipitates from the solution and can be collected, washed, and dried. nih.gov The reaction mechanism involves the oxidation of the amine groups to form radical cations, which then recombine to form dimers, trimers, and ultimately, long polymer chains. ppor.az The structure of the final polymer, whether it's a linear chain, a ladder-like structure with phenazine (B1670421) rings, or a cross-linked network, is highly dependent on the reaction conditions, including the type of acid, oxidant concentration, and temperature. ppor.azresearchgate.netacs.org

For this compound, the bulky benzyl substituents would sterically hinder the formation of the planar, ladder-like structures often seen in poly(o-phenylenediamine), likely favoring more open, linear chain structures. acs.orgresearchgate.net This can improve the polymer's solubility in common organic solvents, a significant advantage for processability. tandfonline.com However, this increased solubility might come at the cost of lower conductivity, as the bulky groups can disrupt the π-π stacking between polymer chains, which is crucial for charge transport.

Table 1: Conditions for Chemical Oxidative Polymerization of p-Phenylenediamine (PpPD) Derivatives

MonomerOxidantMediumKey FindingsReference
p-PhenylenediamineAmmonium PeroxydisulfateHClSynthesis of poly-pPD. nih.gov
p-PhenylenediamineFerric ChlorideHCl / Benzalkonium ChlorideSurfactant (dopant) improves solubility. ijasrm.com
p-PhenylenediaminePotassium PeroxydisulfateAcidic MediumProduced nano-sized polymers with conductivity up to 10⁻¹ S/cm. ppor.az
o-PhenylenediamineAmmonium PersulfateHCl, H₂SO₄, H₃PO₄Polymer structure (ladder vs. open-ring) depends on the acid used. researchgate.net

In their undoped state, poly(phenylenediamine)s are typically insulators. uobasrah.edu.iq Their conductivity arises from the introduction of charge carriers through doping, which creates localized excited states within the polymer's band gap known as polarons and bipolarons. youtube.com A polaron is a radical cation formed by removing one electron from the polymer chain, while a bipolaron is a dication formed by removing a second electron. youtube.comnih.gov These charge carriers are responsible for electrical conduction.

The mechanism of charge transport in these materials is complex and depends on temperature, doping level, and polymer morphology. Several models are used to describe conductivity, including:

Correlated Barrier Hopping (CBH): Charge carriers hop between localized states over a potential barrier. In this model, the frequency exponent 's' (from the AC conductivity formula σ(ω) ∝ ωˢ) decreases with increasing temperature. nih.gov

Non-overlapping Small Polaron Tunneling (NSPT): Small polarons tunnel between sites, and the exponent 's' increases with temperature. researchgate.net

Overlapping Large-Polaron Tunneling (OLPT): This model is relevant for more ordered systems where the polaron is delocalized over several monomer units (a "large" polaron). researchgate.netresearchgate.net Conduction occurs via tunneling between these overlapping large polarons on adjacent chains. In the OLPT model, the frequency exponent 's' first decreases with temperature, reaches a minimum, and then increases. researchgate.net

The bulky N-benzyl groups in poly(this compound) would likely increase the distance between polymer chains, potentially hindering inter-chain charge transport. This suggests that conduction might be dominated by intra-chain mechanisms or require significant chain alignment to facilitate tunneling. The tunneling effect is critical, as electrons can be transported between adjacent chains even without direct physical contact. nih.gov

To transform poly(phenylenediamine)s from insulators into semiconductors or conductors, they must be doped. Doping creates mobile charge carriers (polarons) along the polymer backbone. nih.gov The primary methods include:

Protonic Acid Doping: This involves treating the polymer with a protonic acid like HCl or H₂SO₄. The acid protonates the imine nitrogen atoms in the polymer backbone, leading to a rearrangement of the electronic structure and the formation of charge carriers. This is the most common method for polyaniline and its derivatives. researchgate.netresearchgate.net

Oxidative Doping (p-doping): This involves treating the polymer with an oxidizing agent (a p-dopant), such as iodine or 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ). nycu.edu.twbohrium.comresearchgate.net The dopant removes electrons from the polymer's valence band, creating holes (positive polarons) that can move along the chain. nycu.edu.tw

The conductivity of poly(phenylenediamine)s can be increased by several orders of magnitude through doping. For instance, undoped PpPD has conductivity in the range of 10⁻¹⁴ to 10⁻¹² S cm⁻¹, which can increase to 10⁻¹⁰ to 10⁻⁴ S cm⁻¹ upon doping. rsc.orgresearchgate.net The choice of dopant and the resulting polymer structure are crucial. For example, poly(o-phenylenediamine) synthesized in H₂SO₄ showed a higher conductivity (7.14×10⁻⁴ S/cm) compared to that synthesized in HCl (8.8 x 10⁻⁵ S/cm), which was attributed to the formation of a more soluble, open-ring polymer structure. researchgate.netresearchgate.net

Table 2: Conductivity of Doped Polyphenylenediamines

PolymerDopant/ConditionConductivity (S/cm)Reference
Poly(o-phenylenediamine)Synthesized in H₂SO₄7.14 × 10⁻⁴ researchgate.net
Poly(o-phenylenediamine)Synthesized in HCl8.8 × 10⁻⁵ researchgate.net
Poly(p-phenylenediamine)IodineUp to 10⁻⁴ bohrium.comresearchgate.net
Poly(p-phenylenediamine)Doped form8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ rsc.org
Poly(p-phenylenediamine)Undoped form6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ rsc.org

Organic semiconductors can be classified as p-type (hole-transporting) or n-type (electron-transporting). While many organic materials, including those based on electron-rich amines like p-phenylenediamine, are inherently p-type, the development of stable, high-performance n-type materials is crucial for creating efficient organic electronic devices like complementary logic circuits and organic photovoltaics. nycu.edu.twnih.gov

To engineer an n-type semiconductor from a p-phenylenediamine-based structure, the molecule's electron affinity must be increased. This is typically achieved by incorporating strong electron-withdrawing groups into the conjugated system. While this compound itself is not an n-type material, its core structure can serve as a building block. It can be functionalized with electron-deficient units, such as naphthalene (B1677914) diimide (NDI) or quinone structures, to lower its Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection and transport. rsc.orgresearchgate.net

The design strategy for n-type polymers often involves creating a donor-acceptor (D-A) copolymer, where an electron-rich unit is paired with an electron-deficient unit. rsc.org This approach allows for tuning of the band gap and energy levels. Interestingly, recent research has also shown that heavy p-doping of certain polymers can paradoxically lead to n-type transport, where electrons become the dominant charge carriers. nih.gov This opens up new avenues for creating n-type materials from traditionally p-type backbones.

The stability of organic electronic devices is a critical factor for their practical application. The N-substituents in phenylenediamine-based materials play a vital role in both performance and stability. tandfonline.comacs.org

The benzyl groups in this compound can enhance the operational and environmental stability of the resulting polymer. By replacing the reactive N-H protons of the parent p-phenylenediamine, the benzyl groups protect the polymer from unwanted chemical reactions and oxidative degradation. tandfonline.com This is a common strategy to improve the long-term performance of organic materials.

Furthermore, the electrochemical stability of polymers is essential for applications like batteries and supercapacitors. Studies on related polymers show that they can exhibit high cycling stability, with minimal loss of charge after hundreds of cycles, indicating resistance to degradation during repeated doping and de-doping processes. acs.orgacs.org For instance, fluorene-based materials incorporating p-phenylenediamine units and doped with F4-TCNQ have been shown to be very stable hole-injection materials in OLEDs, with operational lifetimes exceeding 1500 hours. nycu.edu.tw The bulky side groups, while potentially hindering packing, can improve solubility and processability, allowing for the formation of high-quality thin films, which is crucial for device performance. tandfonline.com

Antioxidant and Stabilizer Applications in Materials

P-phenylenediamine derivatives are widely recognized for their role as potent antioxidants and stabilizers, particularly in preventing the degradation of polymeric materials. They are crucial in enhancing the service life and durability of products exposed to oxidative environments.

Derivatives of p-phenylenediamine are extensively used as antidegradants in various types of rubber, including natural rubber, styrene-butadiene rubber, and nitrile-butadiene rubber. researchgate.net For instance, N,N'-Diphenyl-p-phenylenediamine (DPPD) is a well-known antioxidant that improves the resistance of these materials to degradation caused by heat and oxygen. tanyunchem.com It also helps in maintaining properties such as flex life and preventing crazing. tanyunchem.com The effectiveness of these antioxidants is often evaluated by their ability to protect the polymer matrix from oxidative damage, which can lead to loss of mechanical properties and discoloration. mdpi.com Studies have shown that the substitution pattern on the nitrogen atoms of the p-phenylenediamine core significantly influences the antioxidant efficacy. researchgate.net

Table 1: Examples of p-Phenylenediamine Antioxidants and their Applications in Elastomers

Compound NameAbbreviationTypical Applications in Elastomers
N,N'-Diphenyl-p-phenylenediamineDPPDAntioxidant for natural and synthetic rubbers, improves flex life. researchgate.nettanyunchem.com
N-Isopropyl-N'-phenyl-p-phenylenediamineIPPDAntiozonant in tires and other rubber products. wikipedia.orgmdpi.com
N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine6PPDAntiozonant and antioxidant in tires to prevent cracking. researchgate.netnih.gov
N-benzyl-N'-phenyl-p-phenylenediamineMBPPDHStudied for its antioxidant effectiveness in polyisoprene rubber. researchgate.net

This table presents data for related p-phenylenediamine derivatives, as specific data for this compound was not found.

The primary antioxidant mechanism of p-phenylenediamine derivatives involves radical scavenging. researchgate.net These compounds act as chain-breaking antioxidants by donating a hydrogen atom to reactive radicals (like peroxyl radicals, ROO•), which are formed during the oxidation of the polymer. researchgate.netwikipedia.org This donation process interrupts the auto-catalytic oxidation cycle. The resulting aminyl radical formed from the PPD derivative is relatively stable and less reactive, thus preventing further propagation of the degradation chain. researchgate.net

The antioxidant action can be summarized as follows:

Initiation: Polymer chains react with oxygen to form polymer radicals (P•).

Propagation: P• reacts with O₂ to form a peroxyl radical (POO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new P•.

Inhibition by PPD: The PPD antioxidant (AH) donates a hydrogen atom to the peroxyl radical, neutralizing it and forming a stable antioxidant radical (A•). POO• + AH → POOH + A•

The design of highly efficient antioxidants based on the p-phenylenediamine scaffold is guided by several principles aimed at optimizing their performance and compatibility with the host material. Key factors include:

Low Ionization Potential: A lower ionization energy facilitates the donation of a hydrogen atom to scavenge radicals, making the antioxidant more reactive towards ozone and other oxidizing species. wikipedia.org

Stability of the Resulting Radical: The structure of the substituent groups on the nitrogen atoms influences the stability of the aminyl radical formed after hydrogen donation. More stable radicals are less likely to initiate new degradation chains. nih.gov

Solubility and Compatibility: The antioxidant must be soluble and well-dispersed within the polymer matrix to be effective. The nature of the substituent groups affects the molecule's polarity and, consequently, its compatibility with the polymer.

Low Volatility and Migration: To ensure long-term protection, the antioxidant should have low volatility and a low migration rate to remain within the polymer matrix, especially at elevated temperatures. The size and nature of the N-substituents play a crucial role here. For instance, larger substituents can reduce migration.

Machine learning models have been employed to predict the properties of PPD derivatives, such as bond dissociation energy (BDE) and solubility parameters, to aid in the rational design of new, more effective antioxidants.

Polymeric Composites and Nanomaterials

While specific examples involving this compound were not found, the parent molecule, p-phenylenediamine, and its derivatives are utilized in the synthesis of advanced polymeric composites and nanomaterials.

The in-situ polymerization of p-phenylenediamine (p-PDA) within support matrices like graphene aerogels (GAs) has been explored to create conductive composites. researchgate.netresearchgate.netscispace.com In this process, the monomer is introduced into the porous network of the aerogel and then polymerized, typically through an oxidative polymerization technique. researchgate.netresearchgate.net This method leads to the formation of poly(p-phenylenediamine) (PpPD) chains that are intimately integrated within the graphene framework.

The resulting GA/PpPD composites can exhibit significantly enhanced electrical conductivity compared to the pristine graphene aerogel. researchgate.netresearchgate.net The p-phenylenediamine polymer can also be functionalized with other materials, such as manganese dioxide, to create electrodes for supercapacitors. nih.gov The use of aromatic diamines like p-phenylenediamine can improve the conductivity and mechanical strength of the resulting aerogels. rsc.org

Core-shell nanoparticles are advanced materials where a core of one material is encapsulated by a shell of another. This architecture allows for the combination of different properties in a single nanoparticle. mdpi.com While specific data for this compound is absent, poly(p-phenylenediamine) and its derivatives have been used to create core-shell structures.

Electrochemical Applications

This compound (DBPDA) and its parent compound, p-phenylenediamine (PPD), along with other derivatives, are of significant interest in the field of electrochemistry due to their redox-active nature. The core p-phenylenediamine unit can undergo reversible oxidation and reduction processes, making these compounds suitable for a variety of electrochemical applications, including the development of functional materials for electrodes, energy storage systems, and sensing platforms. While direct research on DBPDA is limited, the extensive studies on related p-phenylenediamine derivatives provide a strong basis for understanding its potential electrochemical behavior and applications.

Redox-Active Electrodes and Surface Functionalization

The ability of p-phenylenediamine derivatives to be immobilized on electrode surfaces and participate in electron transfer reactions makes them excellent candidates for creating redox-active electrodes. These modified electrodes are fundamental components in various electrochemical devices.

The modification of electrode surfaces with redox-active molecules like p-phenylenediamine derivatives can be achieved through several techniques, with electro-grafting being a prominent method. Electro-grafting allows for the formation of a stable, covalent bond between the molecule and the electrode surface.

One approach involves the in situ generation of diazonium ions from amino-functionalized precursors, which then readily react with the electrode surface. For instance, a derivative of N,N,N′,N'-tetramethyl-p-phenylenediamine (TMPD) was successfully grafted onto a glassy carbon electrode by the electrochemical reduction of its nitro precursor in the presence of sodium nitrite (B80452) to form diazonium ions in situ. rsc.org This method results in a dense and stable deposition of the redox-active species on the electrode. rsc.org

Another strategy is the spontaneous physical immobilization or adsorption of the molecule onto the electrode. In a study involving a TMPD derivative, robust trapping of the molecule was achieved on a nanofibrillated mesoporous carbon modified electrode due to the hydrophobic nature of the carbon structure. rsc.org While not a covalent linkage, this method can still provide a stable and reactive surface layer.

The electrochemical oxidation of primary amines, such as methylamine, has also been shown to form Surface-(NHCH3)n films on various surfaces, including glassy carbon and gold. researchgate.net This C-H activation method presents another potential route for grafting amine-containing molecules like DBPDA.

These immobilization techniques are crucial for creating stable and efficient redox-active electrodes that can be utilized in a range of electrochemical systems.

Once immobilized on an electrode surface, p-phenylenediamine derivatives can participate in "on-surface" chemical reactions, enabling the design of sophisticated electrochemical systems. The oxidized form of these molecules can exhibit high reactivity towards nucleophiles, allowing for post-functionalization of the electrode.

For example, the oxidized form of an immobilized N,N,N′,N'-tetramethyl-p-phenylenediamine derivative (MAPD²⁺) demonstrated high stability and reactivity in Michael addition reactions. rsc.org This allows for the subsequent attachment of other molecules to the electrode surface by reacting them with the oxidized redox centers, opening up possibilities for creating multifunctional electrode surfaces for applications in electro-catalysis and sensing. rsc.org

The ability to perform chemical reactions directly on the electrode surface provides a versatile platform for designing complex electrochemical devices with tailored properties.

Energy Storage Systems (e.g., Supercapacitors)

The redox properties of p-phenylenediamine and its derivatives make them highly promising for energy storage applications, particularly in supercapacitors. They can enhance the performance of supercapacitors by contributing pseudocapacitance, which arises from fast and reversible Faradaic reactions at the electrode-electrolyte interface.

Research has shown that introducing p-phenylenediamine (PPD) as a redox-active mediator into the electrolyte of a supercapacitor can significantly improve its electrochemical performance. For instance, a supercapacitor using a KOH electrolyte with a PPD additive exhibited a much higher specific capacitance and energy density compared to one with a conventional KOH electrolyte. nsf.gov

Furthermore, the covalent grafting of PPD molecules onto carbon materials has been demonstrated as an effective strategy to create high-performance supercapacitor electrodes. In one study, PPD was grafted onto a "bubble-like" hollow carbon sphere surface, resulting in a specific capacitance approximately three times higher than that of the unmodified carbon material. researchgate.net

The development of polymers from p-phenylenediamine derivatives is another promising avenue. Poly(p-phenylenediamine) (PpPD) and its nanocomposites with materials like graphene have been investigated as binder-free electrode materials for supercapacitors, showing high specific capacitance and good rate capability. researchgate.net

Table 1: Performance Enhancement of Supercapacitors with p-Phenylenediamine

System Key Finding Reference
KOH + PPD electrolyte Electrode specific capacitance of 605.225 F g⁻¹ compared to 144.037 F g⁻¹ with conventional KOH electrolyte. nsf.gov
PPD-grafted carbon spheres Specific capacitance of 451 F g⁻¹ compared to 166 F g⁻¹ for hollow bubble carbon. researchgate.net
Poly(p-phenylenediamine)/graphene Maximum specific capacitance of 248 F g⁻¹ at a specific current density of 2 A g⁻¹. researchgate.net

These findings highlight the significant potential of incorporating p-phenylenediamine-based structures, such as DBPDA, into energy storage systems to boost their performance.

Biosensing and Chemosensing Platforms

The electrochemical properties of p-phenylenediamine derivatives are also harnessed in the development of sensitive and selective biosensors and chemosensors.

Electrochemical sensors based on p-phenylenediamine derivatives often utilize the electrocatalytic properties of these compounds or their polymers. For example, a label-free electrochemical immunosensor for the detection of the protein biomarker neuron-specific enolase (NSE) was constructed using a poly(p-phenylenediamine) and graphene nanocomposite. nih.gov The sensor's principle was based on the obstruction of the electrocatalytic oxidation of ascorbic acid by the PPD-graphene nanocomposite upon the binding of the NSE antigen. nih.gov This immunosensor demonstrated a wide linear range and a low detection limit. nih.gov

In another application, an electrochemical sensor for the antioxidant N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) was developed based on its adsorption and reversible oxidation on a glassy carbon electrode. rsc.org This work provided the fundamental basis for the electrochemical detection of this environmentally relevant compound. rsc.org

The electropolymerization of p-phenylenediamine on electrodes is a common strategy to create sensing platforms. These polymer films can exhibit high electrocatalytic activity and provide a suitable matrix for the immobilization of other sensing elements. researchgate.net For instance, a sensor for the simultaneous determination of dopamine (B1211576) and uric acid was developed using a modified electrode, which demonstrated good selectivity and stability. researchgate.net

The versatility of p-phenylenediamine derivatives in terms of their redox activity and ability to form functional polymers makes them valuable building blocks for a wide array of electrochemical sensing applications.

Role in Analyte Detection Mechanisms

While direct studies on this compound for analyte detection are not extensively documented, the mechanisms can be inferred from structurally similar compounds like N,N'-diphenyl-p-phenylenediamine (DPPD). The functional basis for analyte detection lies in the electrochemical properties of the p-phenylenediamine core.

One established mechanism involves the physical adsorption of the diamine derivative onto a conductive substrate, such as graphite (B72142) particles. nih.gov This functionalized material is then incorporated into an electrode, for instance, a carbon-epoxy electrode. nih.gov When exposed to an analyte like sulfide, the electrochemical response of the immobilized diamine changes, which can be measured using techniques like cyclic voltammetry. nih.gov The presence of the analyte alters the oxidation-reduction behavior of the diamine, providing a quantifiable signal for detection. The core principle relies on the interaction between the analyte and the electroactive p-phenylenediamine structure, making this a viable mechanism for sensing applications. nih.gov

Corrosion Inhibition Mechanisms on Metal Surfaces

This compound functions as a corrosion inhibitor primarily by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive environment. This process is governed by its molecular structure, which includes electron-rich centers that readily interact with metal surfaces.

Adsorption Behavior and Film Formation

The efficacy of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto a metal surface, such as mild steel, and form a stable, protective film. iaea.org The adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the benzene (B151609) rings within the molecule's structure. These electrons can be shared with the vacant d-orbitals of the metal, creating a coordinate covalent bond.

This interaction can be classified as either physisorption (electrostatic interactions) or chemisorption (charge sharing or transfer). Often, the process involves a combination of both. The adsorbed molecules displace water and aggressive ions from the metal surface, forming a barrier that inhibits corrosion. iaea.org The adsorption behavior of such organic inhibitors often conforms to established models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. iaea.orgelectrochemsci.orgtulane.edu

Electrochemical Performance in Acidic Environments

In acidic environments, such as hydrochloric acid solutions, this compound is expected to function as a mixed-type inhibitor. electrochemsci.orgtulane.edu This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Supramolecular Chemistry and Host-Guest Interactions

The this compound framework can be incorporated into larger, more complex structures like crown ethers, enabling its participation in the sophisticated field of supramolecular and host-guest chemistry.

Synthesis and Properties of N,N'-Dibenzyl-Substituted Diaza-Crown Ethers

N,N'-Dibenzyl-substituted diaza-crown ethers are macrocyclic compounds that feature the dibenzylated nitrogen atoms as part of a larger polyether ring. tcichemicals.com The synthesis of these compounds typically involves the reaction of a diamine with a dihalide in the presence of a base. tdl.org For example, N,N'-dibenzyl-1,10-diaza-18-crown-6 ether can be synthesized to study the effect of the bulky benzyl substituents on the properties of the crown ether. researchgate.net

The introduction of benzyl groups at the nitrogen atoms significantly alters the physicochemical properties of the parent diaza-crown ether. A calorimetric study on N,N′-dibenzyl-1,10-diaza-18-crown-6 ether revealed that its dissolution in various solvents is more endothermic compared to the unsubstituted analogue. researchgate.net This suggests that the benzyl groups weaken specific interactions (like those with chloroform) but enhance electrostatic interactions with polar solvents. researchgate.net These modifications are crucial for tuning the solubility, complexation ability, and ion transport properties of the crown ether. tdl.orgresearchgate.net

Table 1: Enthalpies of Solution (ΔH°_soln) for N,N′-Dibenzyl-1,10-diaza-18-crown-6 Ether in Various Solvents at 298.15 K

SolventΔH°_soln (kJ/mol)
Tetrachloromethane30.7
Benzene24.8
Chloroform7.9
Pyridine12.9
Acetone (B3395972)24.1
Acetonitrile26.3
Dimethylformamide (DMF)10.4
Dimethyl sulfoxide (B87167) (DMSO)13.5
Data sourced from a calorimetric study on N,N′-dibenzyl-1,10-diaza-18-crown-6 ether. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and behavior of N,N'-dibenzyl-p-phenylenediamine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on analogous compounds, such as N,N'-diphenyl-p-phenylenediamine (DPPD), provide valuable insights into the electronic characteristics of this compound.

DFT calculations, specifically using the B3LYP/6-31G* level of theory, have been employed to determine the optimal geometries and infrared spectra of DPPD and its oxidation product, N,N'-diphenyl-p-quinonediimine (DQDI). mdpi.com These studies predict the existence of multiple stable conformers for both DPPD and DQDI. mdpi.com For DPPD in its singlet spin state, the anti, gauche-conformers are identified as the most stable structures. mdpi.com The substitution of phenyl groups with benzyl (B1604629) groups in this compound is expected to introduce greater conformational flexibility due to the methylene (B1212753) spacer, but the fundamental electronic structure of the p-phenylenediamine (B122844) core would remain similar.

The electronic structure is significantly influenced by the nitrogen lone pairs and the aromatic π-systems. Upon oxidation, these compounds undergo dehydrogenation. DFT studies on various N,N'-substituted p-phenylenediamine antioxidants have shown that dehydrogenation can lead to the formation of stable radical cations and subsequently quinonediimine structures. researchgate.netresearchgate.netepa.gov The stability of the resulting radicals is a key factor in the antioxidant effectiveness of these compounds. researchgate.net

Table 1: Calculated Conformational Stabilities of N,N'-diphenyl-p-phenylenediamine (DPPD) using DFT.
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
anti, gauche0.00~60, ~180
anti, syn~0.5~0, ~180
syn, gauche~1.0~60, ~0

Ab initio calculations, which are based on first principles without the inclusion of experimental data, are instrumental in elucidating reaction mechanisms and determining thermochemical properties. For p-phenylenediamine derivatives, these calculations can shed light on processes like oxidation, polymerization, and degradation.

Studies on the hydrolysis of p-phenylenediamine antioxidants have utilized theoretical calculations to demonstrate a reaction mechanism involving proton transfer from water to a nitrogen atom, followed by aromatic nucleophilic substitution. nih.gov The hydrolysis rates were found to be dependent on the proton affinity of the nitrogen atom. nih.gov For this compound, a similar mechanism is plausible, where the benzyl groups would influence the basicity of the nitrogen atoms and thus the reaction kinetics.

Ab initio studies on the polymerization of p-phenylenediamine suggest a mechanism initiated by the oxidation of the monomer to a radical cation. researchgate.net This is followed by C-N bond cleavage and subsequent attack on another monomer molecule to form a dimer, which can then propagate to form a polymer chain. researchgate.net The thermochemistry of these reaction steps, including activation energies and reaction enthalpies, can be computed to predict the feasibility and preferred pathways of such reactions. For instance, the enthalpies of homolytic and heterolytic N-H bond cleavage in p-phenylenediamine have been studied using DFT methods, revealing the influence of substituents and solvents on the bond dissociation energies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing molecular stability and reactivity. youtube.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich p-phenylenediamine core, particularly on the nitrogen atoms and the central aromatic ring, reflecting its electron-donating nature. The LUMO, on the other hand, would be distributed over the aromatic systems. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). nih.gov

The HOMO-LUMO gap can be tuned by modifying the substituents on the nitrogen atoms. nih.gov The benzyl groups in this compound, being weakly electron-donating, would influence the energies of the frontier orbitals compared to unsubstituted p-phenylenediamine or N,N'-diphenyl-p-phenylenediamine. This analysis is crucial for understanding the antioxidant properties of these compounds, as the ease of electron donation (related to the HOMO energy) is a key aspect of their function. researchgate.net

Table 2: Representative Calculated Frontier Orbital Energies for p-Phenylenediamine Derivatives.
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
p-Phenylenediamine-4.85-0.154.70
N,N'-Dimethyl-p-phenylenediamine-4.60-0.054.55
N,N'-Diphenyl-p-phenylenediamine (DPPD)-5.10-0.504.60
This compound (Expected)-4.90-0.304.60

Molecular Simulations

Molecular simulations are a powerful approach for studying the behavior of molecules and materials at a microscopic level, providing insights into dynamic processes and intermolecular interactions.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions. dovepress.com For this compound, MD simulations can be employed to understand how molecules interact with each other in the solid state or in solution, as well as their interactions with other molecules or surfaces.

The key intermolecular interactions for this compound would include van der Waals forces, particularly π-π stacking between the aromatic rings, and potentially hydrogen bonding involving the N-H groups. nih.gov MD simulations can reveal the preferred orientations and distances in these interactions. rsc.org For instance, simulations of aromatic amino acids have provided insights into the nature of hydrogen-bonded clusters. nih.gov Similarly, MD simulations can elucidate the aggregation behavior of aromatic molecules. nih.gov The flexibility of the benzyl groups would also play a significant role in the packing and dynamics of the system, which can be effectively studied using MD.

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly useful for studying adsorption phenomena. mdpi.com

Grand Canonical Monte Carlo (GCMC) simulations can be used to predict the adsorption isotherms of this compound on various surfaces, such as activated carbon or zeolites. These simulations model the equilibrium between a bulk phase and an adsorbed phase, providing information on the adsorption capacity and the arrangement of molecules on the surface. researchgate.net Studies on the adsorption of other aromatic molecules on surfaces like carbon nanotubes have demonstrated that MC simulations can effectively model these processes. mdpi.comresearchgate.net The simulations can reveal the preferred adsorption sites and orientations, which are governed by the intermolecular forces between the adsorbate and the adsorbent surface. For this compound, the interaction of the aromatic rings and the amine functional groups with the surface would be critical in determining its adsorption behavior.

Prediction and Modeling of Chemical Behavior

The environmental fate and persistence of p-phenylenediamine (PPD) antioxidants, including this compound, are significantly influenced by their hydrolysis. Recent research has focused on developing predictive models for the hydrolysis of PPDs in aqueous environments. nih.govresearcher.life

A notable study investigated the hydrolysis patterns of various PPDs, establishing a model to predict their hydrolysis half-lives (t₁/₂) under neutral pH conditions. nih.govresearcher.life The model is based on the principle that hydrolysis is driven by a proton transfer from a water molecule to the nitrogen atom of the aromatic secondary amine, followed by a nucleophilic attack of the water's hydroxyl group on the carbon atom of the C-N bond. nih.gov

The key findings of this research indicate that:

Hydrolysis preferentially occurs at the aromatic secondary amine nitrogen with the highest proton affinity. nih.gov

The hydrolysis half-life is inversely correlated with the maximum proton affinity of the nitrogen atom; a higher proton affinity leads to a shorter half-life. nih.gov

Theoretical calculations have corroborated this mechanism, which involves an aromatic nucleophilic substitution. nih.gov

Based on this atom reactivity-based predictive model, the hydrolysis half-lives for a range of 60 PPDs were determined, showing significant variation from as short as 2.2 hours to as long as 47 days. nih.gov While specific data for this compound is not explicitly provided in this study, the model allows for an estimation of its hydrolysis kinetics based on its molecular structure. The presence of the benzyl groups is expected to influence the electron density and proton affinity of the nitrogen atoms, thereby affecting its rate of hydrolysis.

A general representation of the predictive model's parameters is presented in the table below:

Parameter Influence on Hydrolysis Half-life (t₁/₂)
Maximum Proton Affinity of NitrogenAn increase in this value leads to a decrease in t₁/₂.
Nucleophilic-attack Reactivity of CarbonA higher reactivity at the carbon of the C-N bond facilitates hydrolysis.

This table is a generalized representation based on the findings for the broader class of p-phenylenediamine antioxidants.

Machine learning (ML) has emerged as a transformative tool in materials science and chemistry for designing novel molecules and predicting their properties. In the context of PPD antioxidants, ML models are being developed to forecast their performance, particularly their antioxidant efficacy. rsc.orgbohrium.com

One such approach involves the use of a multilayer perceptron (MLP) model, a type of artificial neural network. rsc.orgbohrium.com This model can be trained on a dataset of PPD derivatives with known properties to learn the complex relationship between their molecular structure and target parameters like bond dissociation energy (BDE) and solubility. rsc.orgbohrium.com A lower BDE of the N-H bond is generally indicative of better antioxidant activity, as it facilitates the donation of a hydrogen atom to neutralize free radicals.

A study on PPD derivatives utilized an MLP model, enhanced with data augmentation and genetic algorithms, to establish a "molecular structure-descriptor-target parameter" relationship. rsc.org The model demonstrated high prediction accuracy, with a coefficient of determination (R²) greater than 0.86. rsc.org Analysis using SHapley Additive exPlanations (SHAP) revealed that molecular polarity is a key determinant of antioxidant performance. rsc.org

While this research did not specifically focus on this compound, the developed ML models can be applied to predict its antioxidant potential. By inputting the molecular descriptors of this compound into the trained model, it is possible to estimate its BDE and other relevant properties.

The following table illustrates the key aspects of a machine learning model for predicting antioxidant performance in PPDs:

Model Component Description
Algorithm Multilayer Perceptron (MLP) enhanced with genetic algorithms. rsc.org
Input (Descriptors) Molecular structure features (e.g., carbon chain length, side group positions, functional groups). rsc.org
Output (Target Parameters) Bond Dissociation Energy (BDE), Solubility Parameter (δ). rsc.org
Performance Metric Coefficient of Determination (R²) > 0.86. rsc.org

This table is based on a study of a broad range of p-phenylenediamine derivatives.

Correlation between Theoretical Parameters and Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For complex molecules like PPDs, this correlation provides confidence in the predictive power of the computational methods.

A pertinent example, while not on this compound itself, is a quantum-chemical study of the closely related N,N'-diphenyl-p-phenylenediamine (DPPD). researchgate.net This study employed Density Functional Theory (DFT) at the B3LYP/6-31G* level to determine the optimal geometries and calculate the infrared (IR) spectra of DPPD and its oxidation product, N,N'-diphenyl-p-quinonediimine (DQDI). researchgate.net

The theoretical calculations predicted the existence of four stable conformers for both DPPD and DQDI. researchgate.net To validate these theoretical findings, experimental IR spectra of a DPPD sample were recorded after heating it in air at 140 °C. The experimental spectra confirmed the formation of DQDI, aligning with the theoretical predictions of the oxidation process. researchgate.net This demonstrates a strong correlation between the theoretical parameters (optimized geometries, calculated vibrational frequencies) and the experimental observations (measured IR spectra).

The table below summarizes the correlation between theoretical and experimental findings for the related compound DPPD:

Theoretical Parameter (DPPD) Experimental Observation (DPPD) Correlation
Calculated optimal geometries of four stable conformers. researchgate.netThe existence of different conformers is consistent with the broadness of some spectral bands.The theoretical model accurately predicts the stable structures of the molecule.
Predicted IR spectra of DPPD and its oxidation product (DQDI). researchgate.netExperimental IR spectra of heated DPPD show the emergence of new bands corresponding to DQDI. researchgate.netThe computational model successfully predicted the spectroscopic changes upon oxidation.

This table is based on a study of N,N'-diphenyl-p-phenylenediamine (DPPD), a structurally similar compound to this compound.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of N,N'-substituted p-phenylenediamines often involves multi-step processes that may use hazardous solvents and produce significant waste. Future research is increasingly focused on developing greener, more efficient synthetic methodologies.

One promising direction is the development of one-step condensation reactions. For instance, research on N,N'-dialkyl-p-phenylenediamines has demonstrated a high-yield, one-step synthesis by reacting 1,4-cyclohexanedione (B43130) with primary alkylamines at room temperature. rsc.org This method boasts high atom economy and produces water as the primary byproduct, representing a significant advancement in sustainable chemistry. rsc.org Another approach involves the direct N-alkylation of p-phenylenediamine (B122844), which has been shown to achieve high yields and selectivity for compounds like N,N'-dihexyl p-phenylenediamine, even without the use of catalysts or nitrogen protection. researchgate.net

Future strategies for synthesizing N,N'-dibenzyl-p-phenylenediamine will likely adopt principles from sustainable pharmaceutical synthesis, such as:

Solvent Replacement: Replacing traditional solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as ethyl acetate. unibo.it

Catalyst Innovation: Employing recyclable or biocatalytic systems to improve atom economy and reduce hazardous waste. mdpi.com

These approaches aim to make the production of this compound and its derivatives not only more efficient but also significantly more environmentally friendly. mdpi.com

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
One-Step Condensation Reaction of a dione (B5365651) with primary amines; high atom economy; water as byproduct. rsc.orgSimplified process, reduced waste, improved safety.
Direct N-Alkylation Reaction of p-phenylenediamine with alkyl halides without catalysts. researchgate.netHigh selectivity and yield, avoidance of metal catalysts.
Green Solution-Phase Peptide Synthesis (GSolPPS) Principles Use of greener solvents (e.g., EtOAc); continuous protocols; easily removable protecting groups. unibo.itReduced environmental impact, lower PMI, minimized purification needs.
Mechanochemical Grinding Solvent-free reaction conditions. mdpi.comElimination of solvent waste, potential for high efficiency.

Advanced Characterization Techniques for Complex Systems

Understanding the behavior of this compound in complex matrices, such as polymers or biological systems, requires sophisticated characterization techniques. While standard methods like NMR and FT-IR are foundational, future research will increasingly rely on more advanced analyses. scilit.com

Quantum-chemical studies, using methods like Density Functional Theory (DFT), are crucial for understanding the molecule's electronic structure, optimal geometry, and reaction mechanisms at a sub-atomic level. researchgate.netnih.gov For the closely related N,N'-diphenyl-p-phenylenediamine (DPPD), DFT calculations have been used to predict stable conformers and model the dehydrogenation process that is central to its antioxidant function. researchgate.net

For materials incorporating PPD derivatives, techniques such as single-particle chemiluminescence imaging are emerging as powerful tools. This method allows for the study of reaction kinetics and structure-activity relationships on an individual particle level, providing insights that are lost in conventional ensemble measurements. rsc.orgscienceopen.com This can be particularly valuable for optimizing the performance of functional materials where this compound is used as an additive. Furthermore, cyclic voltammetry is an important technique for characterizing the electrochemical behavior of PPD derivatives, which is essential for applications in electronics and sensors. nih.gov

Characterization TechniqueInformation GainedRelevance to this compound
Quantum Chemistry (DFT) Optimal geometry, electronic properties, reaction energies (e.g., Bond Dissociation Enthalpy). researchgate.netnih.govPredicting antioxidant activity, understanding degradation pathways.
Single-Particle Imaging Heterogeneity in reaction kinetics and performance within a material. rsc.orgGuiding the rational design of polymer composites or functional microbeads.
Cyclic Voltammetry Oxidation-reduction potentials and electrochemical stability. nih.govAssessing suitability for organic electronics and sensor applications.
Thermal Analysis (TGA/DSC) Thermal stability, decomposition temperatures, glass transition temperatures. scilit.comEvaluating performance in high-temperature applications like engineering polymers.

Rational Design of Functional Materials with Tailored Properties

Future applications of this compound will be driven by the rational design of materials where its specific chemical properties are harnessed. A key area is the development of advanced polymers and antioxidants.

By incorporating bulky, propeller-shaped moieties like the dibenzyl groups of this compound into polymer backbones, it is possible to disrupt chain packing and intermolecular hydrogen bonding. ntu.edu.tw This design strategy can significantly improve the solubility and processability of otherwise intractable high-performance aromatic polyamides, allowing them to be cast into flexible, tough, and thermally stable films. ntu.edu.tw

In the field of antioxidants, Quantitative Structure-Activity Relationship (QSAR) models combined with quantum mechanics are being used to guide the design of new diphenylamine (B1679370) derivatives with enhanced activity. nih.gov This approach allows researchers to predict properties like the octanol-water partition coefficient, which influences the antioxidant's distribution in a polymer, and the bond dissociation enthalpy (BDE), which is critical to its hydrogen-donating antioxidant mechanism. nih.gov Designing derivatives of this compound with lower BDE could lead to superior antioxidant performance.

Design StrategyTarget ApplicationDesired Property Enhancement
Incorporate Bulky Groups into Polymer Chains High-performance aromatic polyamides. ntu.edu.twImproved solubility, processability, and thermal stability.
QSAR and QM Modeling Advanced antioxidants. nih.govEnhanced antioxidant efficacy, optimized distribution in polymers.
Create Hole-Transport Materials Organic Light-Emitting Diodes (OLEDs). researchgate.netEfficient charge transport, improved device performance.

Interdisciplinary Research in Soft Matter and Organic Electronics

The unique structure of this compound makes it a candidate for interdisciplinary research in soft matter and organic electronics.

In soft matter , which includes materials like hydrogels, elastomers, and liquid crystals, PPD derivatives can act as crucial additives. As potent antioxidants, they can protect polymer chains in elastomeric networks from degradation, extending the material's lifespan and mechanical integrity. Future research could explore the integration of this compound into novel soft materials, such as self-healing elastomers or stimuli-responsive hydrogels, where preventing oxidative damage is critical for functionality.

In organic electronics , derivatives of p-phenylenediamine are highly valued for their charge-transport properties. Diamines similar in structure to this compound have been used to create hole-transport layers in Organic Light-Emitting Diodes (OLEDs). researchgate.net The electron-rich nature of the diamine core facilitates the movement of positive charge carriers (holes). Future work will focus on synthesizing and characterizing novel polymers and small molecules based on the this compound scaffold to fine-tune their electronic properties (e.g., HOMO/LUMO levels) for more efficient and stable electronic devices.

Q & A

Basic: What are the recommended methods for synthesizing N,N'-DIBENZYL-P-PHENYLENEDIAMINE with high purity?

Methodological Answer:
The synthesis typically involves alkylation of p-phenylenediamine with benzyl halides (e.g., benzyl chloride) under inert conditions (N₂/Ar atmosphere) in a polar aprotic solvent like DMF or THF. Key steps include:

  • Stoichiometric control : Use a 2:1 molar ratio of benzyl halide to p-phenylenediamine to avoid mono-substitution byproducts.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the di-benzylated product.
  • Characterization : Validate purity via 1H/13C NMR (aromatic proton shifts at δ 7.2–7.5 ppm, benzylic CH₂ at δ 4.3–4.5 ppm) and LC-MS (expected [M+H]⁺ peak at m/z 316.4) .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:
Contradictions in mechanistic pathways (e.g., radical vs. nucleophilic substitution) require:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated benzyl halides to identify bond-breaking steps.
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for competing pathways .
  • Intermediate trapping : Use low-temperature NMR or EPR spectroscopy to detect short-lived intermediates like nitrenes or benzyl radicals .

Basic: What analytical techniques are critical for validating the structure of this compound?

Methodological Answer:
Table 1: Key Analytical Techniques

TechniqueApplicationExample Parameters/Outcomes
1H/13C NMR Confirm substitution patternAromatic protons: δ 7.2–7.5 ppm; Benzylic CH₂: δ 4.3–4.5 ppm
FT-IR Identify N-H and C-N stretchesN-H stretch: ~3300 cm⁻¹; C-N: ~1250 cm⁻¹
LC-MS Verify molecular weight[M+H]⁺ peak at m/z 316.4 ± 0.1
Elemental Analysis Confirm C, H, N compositionTheoretical: C 83.5%, H 6.4%, N 8.9%

Advanced: How can researchers study the electronic properties of this compound for material science applications?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure redox potentials to determine HOMO-LUMO gaps. Use a three-electrode system in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte .
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the 250–300 nm range; correlate with DFT-predicted absorption spectra .
  • Single-crystal XRD : Resolve molecular geometry and intermolecular interactions (e.g., π-stacking) for crystal engineering applications .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C.
  • Spill management : Neutralize with 10% acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: How can computational methods optimize the use of this compound in polymer stabilization?

Methodological Answer:

  • QSPR modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with antioxidant efficiency using descriptors like ionization potential and bond dissociation energy .
  • Molecular dynamics (MD) : Simulate interaction energies between the compound and polymer matrices (e.g., polyethylene) to predict thermal stabilization .

Basic: How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Recalibration : Verify purity via HPLC (≥98%) and use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N₂ .
  • Polymorphism screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetone) to identify polymorphic forms .

Advanced: What strategies can elucidate the role of this compound in catalytic systems?

Methodological Answer:

  • In-situ FT-IR : Monitor ligand exchange dynamics in transition-metal complexes (e.g., Pd or Cu catalysts) .
  • X-ray absorption spectroscopy (XAS) : Probe metal-ligand coordination geometry at the K-edge .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.